molecular formula C16H14ClN5O B2906794 N-(5-chloro-2-methylphenyl)-5-(phenylamino)-1H-1,2,3-triazole-4-carboxamide CAS No. 1206987-73-6

N-(5-chloro-2-methylphenyl)-5-(phenylamino)-1H-1,2,3-triazole-4-carboxamide

Cat. No. B2906794
CAS RN: 1206987-73-6
M. Wt: 327.77
InChI Key: YAZSMXPTRHMPSN-UHFFFAOYSA-N
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Description

N-(5-chloro-2-methylphenyl)-5-(phenylamino)-1H-1,2,3-triazole-4-carboxamide, also known as CMPT, is a triazole-based compound that has gained attention in the scientific community due to its potential as a therapeutic agent.

Mechanism Of Action

The mechanism of action of N-(5-chloro-2-methylphenyl)-5-(phenylamino)-1H-1,2,3-triazole-4-carboxamide is not fully understood. However, studies have shown that N-(5-chloro-2-methylphenyl)-5-(phenylamino)-1H-1,2,3-triazole-4-carboxamide may exert its therapeutic effects by inhibiting various enzymes and signaling pathways involved in cancer cell proliferation, fungal growth, and bacterial growth. N-(5-chloro-2-methylphenyl)-5-(phenylamino)-1H-1,2,3-triazole-4-carboxamide has also been shown to modulate the immune response and reduce inflammation.
Biochemical and Physiological Effects
Studies have shown that N-(5-chloro-2-methylphenyl)-5-(phenylamino)-1H-1,2,3-triazole-4-carboxamide can induce apoptosis (programmed cell death) in cancer cells, inhibit fungal growth, and reduce bacterial growth. N-(5-chloro-2-methylphenyl)-5-(phenylamino)-1H-1,2,3-triazole-4-carboxamide has also been shown to reduce inflammation and pain in animal models.

Advantages And Limitations For Lab Experiments

One advantage of N-(5-chloro-2-methylphenyl)-5-(phenylamino)-1H-1,2,3-triazole-4-carboxamide is its broad-spectrum activity against cancer cells, fungi, and bacteria. However, one limitation is that the mechanism of action of N-(5-chloro-2-methylphenyl)-5-(phenylamino)-1H-1,2,3-triazole-4-carboxamide is not fully understood, which makes it difficult to optimize its therapeutic potential.

Future Directions

There are several future directions for N-(5-chloro-2-methylphenyl)-5-(phenylamino)-1H-1,2,3-triazole-4-carboxamide research. One area of interest is the development of more efficient synthesis methods for N-(5-chloro-2-methylphenyl)-5-(phenylamino)-1H-1,2,3-triazole-4-carboxamide. Another area of interest is the optimization of N-(5-chloro-2-methylphenyl)-5-(phenylamino)-1H-1,2,3-triazole-4-carboxamide's therapeutic potential through the identification of its molecular targets and the development of more potent analogs. Additionally, there is potential for the use of N-(5-chloro-2-methylphenyl)-5-(phenylamino)-1H-1,2,3-triazole-4-carboxamide in combination with other therapeutic agents to enhance its efficacy.

Synthesis Methods

N-(5-chloro-2-methylphenyl)-5-(phenylamino)-1H-1,2,3-triazole-4-carboxamide can be synthesized through a multistep process involving the reaction of 5-chloro-2-methyl aniline with sodium azide, followed by the reaction of the resulting intermediate with ethyl chloroformate. The final step involves the reaction of the intermediate with phenyl isocyanate to yield N-(5-chloro-2-methylphenyl)-5-(phenylamino)-1H-1,2,3-triazole-4-carboxamide.

Scientific Research Applications

N-(5-chloro-2-methylphenyl)-5-(phenylamino)-1H-1,2,3-triazole-4-carboxamide has been the subject of numerous scientific studies due to its potential as a therapeutic agent. Some of the research applications of N-(5-chloro-2-methylphenyl)-5-(phenylamino)-1H-1,2,3-triazole-4-carboxamide include its use as an anticancer agent, antifungal agent, and antimicrobial agent. N-(5-chloro-2-methylphenyl)-5-(phenylamino)-1H-1,2,3-triazole-4-carboxamide has also been studied for its potential as an anti-inflammatory and analgesic agent.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for N-(5-chloro-2-methylphenyl)-5-(phenylamino)-1H-1,2,3-triazole-4-carboxamide involves the reaction of 5-chloro-2-methylbenzoic acid with thionyl chloride to form 5-chloro-2-methylbenzoyl chloride. This intermediate is then reacted with 5-aminobenzotriazole to form N-(5-chloro-2-methylphenyl)-5-(phenylamino)-1H-1,2,3-triazole-4-carboxylic acid. Finally, this acid is converted to the desired compound through reaction with N,N'-dicyclohexylcarbodiimide (DCC) and N-hydroxysuccinimide (NHS) to form the amide bond.", "Starting Materials": [ "5-chloro-2-methylbenzoic acid", "thionyl chloride", "5-aminobenzotriazole", "N,N'-dicyclohexylcarbodiimide (DCC)", "N-hydroxysuccinimide (NHS)" ], "Reaction": [ "5-chloro-2-methylbenzoic acid is reacted with thionyl chloride to form 5-chloro-2-methylbenzoyl chloride.", "5-chloro-2-methylbenzoyl chloride is reacted with 5-aminobenzotriazole to form N-(5-chloro-2-methylphenyl)-5-(phenylamino)-1H-1,2,3-triazole-4-carboxylic acid.", "N-(5-chloro-2-methylphenyl)-5-(phenylamino)-1H-1,2,3-triazole-4-carboxylic acid is reacted with N,N'-dicyclohexylcarbodiimide (DCC) and N-hydroxysuccinimide (NHS) to form the amide bond and produce the desired compound." ] }

CAS RN

1206987-73-6

Product Name

N-(5-chloro-2-methylphenyl)-5-(phenylamino)-1H-1,2,3-triazole-4-carboxamide

Molecular Formula

C16H14ClN5O

Molecular Weight

327.77

IUPAC Name

5-anilino-N-(5-chloro-2-methylphenyl)-2H-triazole-4-carboxamide

InChI

InChI=1S/C16H14ClN5O/c1-10-7-8-11(17)9-13(10)19-16(23)14-15(21-22-20-14)18-12-5-3-2-4-6-12/h2-9H,1H3,(H,19,23)(H2,18,20,21,22)

InChI Key

YAZSMXPTRHMPSN-UHFFFAOYSA-N

SMILES

CC1=C(C=C(C=C1)Cl)NC(=O)C2=NNN=C2NC3=CC=CC=C3

solubility

not available

Origin of Product

United States

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